2-Cyclohexyl-2-methoxyethanethiol
Description
Properties
IUPAC Name |
2-cyclohexyl-2-methoxyethanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OS/c1-10-9(7-11)8-5-3-2-4-6-8/h8-9,11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUFWJBHABGTPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CS)C1CCCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-2-methoxyethanethiol can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 2-methoxyethanethiol in the presence of a suitable catalyst. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the Grignard reagent .
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of cyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-2-methoxyethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclohexyl-2-methoxyethanethiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-2-methoxyethanethiol involves its interaction with molecular targets through its thiol and methoxy groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Key Findings:
Hydrophobicity and CNS Penetration: The cyclohexyl group in 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea enhances lipid solubility, enabling efficient blood-brain barrier crossing . This suggests that this compound may similarly exhibit CNS affinity. In contrast, amino-substituted thiols (e.g., 2-(N,N-diethylamino)ethanethiol HCl) are more hydrophilic and less likely to penetrate lipid-rich tissues without ionization .
Metabolic Stability: Nitrosoureas with cyclohexyl groups undergo rapid biotransformation (e.g., to cyclohexylamine and isocyanates), reducing systemic exposure . Aminoethanethiol hydrochlorides (e.g., Captamine) are stable salts but may release free thiols in vivo, influencing reactivity .
Protein Binding: Cyclohexyl-containing compounds exhibit significant plasma protein binding (40–60% in dogs), which could prolong half-life . The methoxy group in this compound may reduce binding compared to charged amino analogs.
Regulatory and Safety Profiles: Aminoethanethiol derivatives like 2-(diisopropylamino)ethanethiol are classified under Schedule 2B12 due to toxicity risks . The regulatory status of this compound remains undefined but warrants caution given structural similarities.
Biological Activity
Overview
2-Cyclohexyl-2-methoxyethanethiol, also known by its chemical name 2-cyclohexyl-2-methoxyethane-1-thiol, is an organic compound characterized by a cyclohexyl group, a methoxy group, and a thiol group. This compound has garnered attention in scientific research due to its diverse biological activities and potential applications in medicinal chemistry and organic synthesis.
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₈OS
- Molecular Weight : 174.31 g/mol
- InChI : InChI=1S/C9H18OS/c1-10-9(7-11)8-5-3-2-4-6-8/h8-9,11H,2-7H2,1H3
The biological activity of this compound is primarily attributed to its functional groups:
- Thiol Group : This group can form covalent bonds with proteins and enzymes, potentially altering their function. The reactivity of thiols allows for interactions with various biomolecules, leading to modulation of biological pathways.
- Methoxy Group : The presence of the methoxy group enhances the compound's ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its pharmacological properties.
Antioxidant Properties
Research has indicated that thiol-containing compounds often exhibit antioxidant activity. The ability of this compound to donate hydrogen atoms from the thiol group can help neutralize free radicals, thus protecting cells from oxidative stress.
Enzyme Interaction
Studies have shown that compounds with thiol groups can act as enzyme inhibitors or activators. For instance, this compound may interact with specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions.
Case Studies and Research Findings
Applications in Research and Industry
The unique properties of this compound make it valuable for various applications:
- Organic Synthesis : It serves as a reagent in organic synthesis due to its ability to participate in various chemical reactions such as oxidation and substitution.
- Medicinal Chemistry : Its potential therapeutic effects are being explored as a precursor for drug development targeting specific biological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
